3-(6-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole
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Overview
Description
3-(6-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of heterocyclic rings and functional groups that contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to various reaction conditions to form the final product. Common synthetic routes include:
Formation of the Piperazine Derivative: The initial step involves the reaction of 5-chlorothiophene-2-sulfonyl chloride with piperazine to form the piperazine derivative.
Pyridine Ring Formation: The piperazine derivative is then reacted with a pyridine derivative under specific conditions to form the pyridine ring.
Oxadiazole Ring Formation: The final step involves the cyclization reaction to form the 1,2,4-oxadiazole ring, often using reagents such as trifluoromethylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This includes the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-(6-(4-((5-Chlorothiophen-2-yl)sulfonyl)piperazin-1-yl)pyridin-3-yl)-5-(trifluoromethyl)-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiophene ring.
Reduction: Reduction reactions can occur at the nitro groups or other reducible functional groups present in the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine and oxadiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols
Properties
IUPAC Name |
3-[6-[4-(5-chlorothiophen-2-yl)sulfonylpiperazin-1-yl]pyridin-3-yl]-5-(trifluoromethyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13ClF3N5O3S2/c17-11-2-4-13(29-11)30(26,27)25-7-5-24(6-8-25)12-3-1-10(9-21-12)14-22-15(28-23-14)16(18,19)20/h1-4,9H,5-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRBXJFPEJPUTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=C(C=C2)C3=NOC(=N3)C(F)(F)F)S(=O)(=O)C4=CC=C(S4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13ClF3N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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